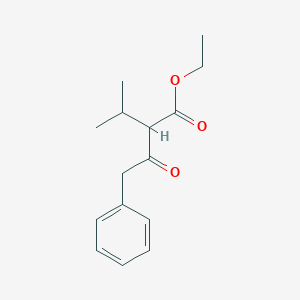

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate (EIPB) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of asymmetric synthesis and biocatalysis. This article aims to provide a detailed overview of the biological activity of EIPB, including its synthesis, enzymatic interactions, and applications in pharmaceuticals.

- Molecular Formula : C15H20O3

- Molecular Weight : 248.32 g/mol

- Purity : Typically around 95%.

Synthesis and Enzymatic Activity

EIPB is primarily synthesized through various methods, including microbial fermentation and chemical synthesis. One notable aspect of its synthesis involves the enantioselective reduction of related compounds, such as ethyl 2-oxo-4-phenylbutyrate (EOPB), which serves as a substrate for several enzymes.

Enzymatic Reduction

-

Microbial Enantioselective Reduction :

- Different microorganisms, including Saccharomyces cerevisiae and Kluyveromyces marxianus, have been employed to achieve high enantiomeric excess (ee) in the production of chiral intermediates from EIPB. For instance, S. cerevisiae has been shown to produce (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% ee.

- The use of immobilized yeast cells has optimized the asymmetric bioreduction process, achieving yields of up to 90% with enantiomeric excesses ranging from 96% to 99%.

-

Biocatalytic Systems :

- A recombinant E. coli strain has been developed for the scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, achieving over 98.5% ee during the conversion process . This system highlights the potential for industrial applications due to its high catalytic efficiency and stability.

Case Studies and Research Findings

Several studies have investigated the biological activity of EIPB and its derivatives, focusing on their applications in pharmaceutical synthesis:

-

Chiral Intermediate Production :

- The production of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester (HPBE), a crucial intermediate for angiotensin-converting enzyme inhibitors (ACEIs), was achieved through the highly selective asymmetric reduction of EOPB catalyzed by carbonyl reductase (CpCR). This process demonstrated a conversion rate of 98.3% with an ee of 99.9%, emphasizing the compound's relevance in drug development .

-

Catalytic Antibody Applications :

- Research has also explored the use of catalytic antibodies for the asymmetric synthesis of EIPB derivatives, achieving high conversion rates and enantiomeric excesses exceeding 99.9%. This approach indicates a promising avenue for synthesizing complex chiral molecules.

Biological Activity Overview

The biological activity of EIPB can be summarized as follows:

科学研究应用

Pharmaceutical Applications

1.1 Synthesis of ACE Inhibitors

EIPB serves as an important intermediate in the synthesis of several ACE inhibitors, which are crucial for managing hypertension and heart failure. Notable ACE inhibitors derived from EIPB include lisinopril and benazepril. The compound's structure facilitates its conversion into various bioactive molecules through chemical modifications, making it a valuable precursor in drug development .

1.2 Chiral Precursor for Drug Synthesis

EIPB can be transformed into ethyl (R)-2-hydroxy-4-phenylbutyrate, a chiral precursor essential for synthesizing various anti-hypertensive drugs. This transformation is achieved through bioreduction processes utilizing microbial cultures such as Rhodotorula minuta and Candida holmii, which have demonstrated high enantiomeric excess in producing the desired product .

3.1 Microbial Reduction Studies

Recent studies have explored the microbial reduction of EIPB to produce (R)-EHPB, highlighting its potential as a therapeutic agent against hypertension. Using specific strains of yeast, researchers achieved high yields and enantiomeric excesses, showcasing the compound's versatility in biocatalysis .

3.2 Asymmetric Hydrogenation

EIPB has also been subjected to asymmetric hydrogenation using various catalysts, including Rh-diphosphine and Pt/Al₂O₃-cinchona systems. These methods have proven effective in producing enantiomerically pure compounds that are essential for pharmaceutical applications .

Case Studies and Research Findings

Case Study 1: Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate

In a study conducted by researchers at a leading university, EIPB was reduced using Rhodotorula minuta in an interface bioreactor setup. The process yielded (R)-EHPB with an enantiomeric excess of 95%, demonstrating the compound's potential as a chiral building block in drug synthesis .

Case Study 2: Development of New ACE Inhibitors

Research focusing on novel ACE inhibitors synthesized from EIPB has shown promising results in clinical trials for treating hypertension. The synthesized compounds exhibited enhanced efficacy compared to existing medications, highlighting the importance of EIPB in pharmaceutical innovation .

属性

IUPAC Name |

ethyl 3-oxo-4-phenyl-2-propan-2-ylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-18-15(17)14(11(2)3)13(16)10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMIDTBEENEUNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176519-53-2 |

Source

|

| Record name | ethyl 3-oxo-4-phenyl-2-(propan-2-yl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。